

# Hesperadin Aurora B inhibition IC50 validation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

[Get Quote](#)

## Hesperadin IC50 and Inhibitor Comparison

| Compound Name                | Aurora B IC50 (Biochemical Assay) | Cellular Activity / Notes                                           | Primary Application Context                                                           |
|------------------------------|-----------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Hesperadin                   | 250 nM [1] [2]                    | Causes polyploidy in HeLa cells; blocks mitotic progression [1].    | Foundational research tool; also shows anti-parasitic and antiviral activity [3] [2]. |
| Barasertib (AZD1152)         | 0.37 nM [4] [5]                   | Proven anti-tumor activity in clinical trials for leukemia [4] [5]. | Clinical candidate (Phase I/II trials) for hematologic malignancies [5].              |
| Compound 4 (Novel inhibitor) | 15.54 nM [4]                      | Inhibits HCC cell lines (Huh-7 IC50 = 0.9 µM) [4].                  | Preclinical research candidate for liver cancer [4].                                  |
| GSK1070916                   | 0.38 nM [5]                       | Advanced to Phase I clinical trials for solid tumors [5].           | Clinical candidate for solid malignancies [5].                                        |

## Experimental Protocol for Kinase Inhibition

The primary method for determining **Hesperadin's** IC50 against Aurora B is a **kinase assay** that measures the phosphorylation of a substrate, like histone H1 [1].

- **Procedure:** The reaction is performed in a kinase buffer containing the Aurora B enzyme, histone H1 substrate, ATP (including radioactive [<sup>32</sup>P]-ATP for detection), and the inhibitor (**Hesperadin** or a DMSO control). After a 30-minute incubation at 37°C, the reaction is stopped, and the proteins are separated by SDS-PAGE. The level of histone H1 phosphorylation is quantified using a PhosphorImager to determine the inhibition caused by **Hesperadin** [1].
- **Key Reagents:** Aurora B kinase, histone H1 substrate, ATP, [<sup>32</sup>P]-ATP, and **Hesperadin**.

## Cellular Assay for Functional Activity

To confirm that biochemical inhibition translates to a functional effect in cells, a **cell cycle analysis** is typically performed.

- **Procedure:** HeLa cells (a human cancer cell line) are treated with **Hesperadin**. The compound disrupts mitosis and cytokinesis, leading to cells with abnormal DNA content (polyploidy). This effect can be observed through microscopic analysis, where treated cells fail to divide properly and accumulate multiple nuclei [1]. This phenotype is consistent with the known role of Aurora B in cell division.

## Mechanism of Action Pathway

The following diagram illustrates the mechanism by which **Hesperadin** inhibits Aurora B and disrupts cell division, based on the described experimental observations [1].



[Click to download full resolution via product page](#)

## Research Context and Validation Notes

- **Specificity Profile:** While **Hesperadin** is a potent Aurora B inhibitor, it is not entirely selective. At a concentration of 1  $\mu\text{M}$ , it also inhibits other kinases, including **AMPK**, **Lck**, **MKK1**, **MAPKAP-K1**, **CHK1**, and **PHK** [1] [2]. This should be considered when interpreting cellular data.
- **Broader Applications:** **Hesperadin**'s utility extends beyond cancer research. It has been validated as a potent inhibitor of parasite kinases (e.g., **TbAUK1** in *T. brucei* with an **IC<sub>50</sub> of 40-50 nM**) and **has shown broad-spectrum antiviral activity** against influenza by delaying the nuclear import of the viral ribonucleoprotein complex [6] [7] [2].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. [cas 422513-13-1]DC Chemicals Hesperadin [dcchemicals.com]
2. Chemical Genomics Approach Leads to the Identification of ... [mdpi.com]
3. Repurposing human Aurora kinase inhibitors as leads for anti ... [pmc.ncbi.nlm.nih.gov]
4. Identification of a novel Aurora B inhibitor using the AI ... [sciencedirect.com]
5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
6. The cell cycle as a therapeutic target against Trypanosoma brucei... [pubmed.ncbi.nlm.nih.gov]
7. Human Aurora kinase inhibitor Hesperadin reveals ... [nature.com]

To cite this document: Smolecule. [Hesperadin Aurora B inhibition IC50 validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548703#hesperadin-aurora-b-inhibition-ic50-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)